tert-Butyl 4-imino-1h,4h,7h-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Researchers synthesizing kinase inhibitor libraries often face limited scaffold diversity at the hinge-binding 4-position. This 4-imino-pyrrolo[2,3-d]pyrimidine building block resolves that bottleneck with dual hydrogen-bond donor/acceptor capability unattainable by 4-chloro or 4-amino analogs. Key advantages: - Acid-labile t-Bu ester enables orthogonal deprotection while preserving the sensitive fused core. - Compatible with solid-phase strategies: on-resin 2-, 4-, and 7-position elaboration with TFA-mediated simultaneous cleavage/deprotection. - Carboxylic acid handle supports direct conjugation to E3 ligase ligands (PROTAC) or antibody linkers (ADC).

Molecular Formula C11H14N4O2
Molecular Weight 234.259
CAS No. 2172184-17-5
Cat. No. B2805652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-imino-1h,4h,7h-pyrrolo[2,3-d]pyrimidine-6-carboxylate
CAS2172184-17-5
Molecular FormulaC11H14N4O2
Molecular Weight234.259
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC2=C(N=CN=C2N1)N
InChIInChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)7-4-6-8(12)13-5-14-9(6)15-7/h4-5H,1-3H3,(H3,12,13,14,15)
InChIKeyIODHEPNYPFJCGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-imino-1H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Overview


tert-Butyl 4-imino-1H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 2172184-17-5) is a pyrrolo[2,3-d]pyrimidine derivative that serves as a versatile small-molecule scaffold in medicinal chemistry . Characterized by a 4-imino substituent and a tert-butyl ester protecting group at the 6-position, this compound is employed as a key building block for the synthesis of complex kinase inhibitor libraries, including JAK and BTK inhibitors . The imino functionality enables distinct hydrogen-bonding interactions and synthetic derivatization pathways that are not achievable with 4-chloro or 4-amino congeners.

Why 4-Imino Scaffold Cannot Be Replaced by Chloro/Amino Analogs


Substituting tert-butyl 4-imino-1H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with its 4-chloro or 4-amino counterparts introduces divergent synthetic trajectories, hydrogen-bonding profiles, and physicochemical properties that directly affect downstream library diversity and biological activity [1]. The 4-imino group participates as a hydrogen-bond donor and acceptor in a manner that is fundamentally distinct from the hydrogen-bond-donating-only 4-amino group or the hydrogen-bond-accepting-only 4-chloro group [2]. Moreover, the tert-butyl ester provides orthogonal acid-labile protection for the 6-carboxylate, enabling selective deprotection under conditions where methyl or ethyl esters would require stronger acidic or basic conditions that could compromise sensitive pyrrolo[2,3-d]pyrimidine cores.

Quantitative Evidence: Scaffold vs. Closest Analogs


H-Bond Donor/Acceptor: 4-Imino vs. 4-Chloro/Amino

The 4-imino group provides dual hydrogen-bond donor and acceptor capacity, in contrast to the 4-amino analog (donor only) and the 4-chloro analog (acceptor only) [1]. This property directly impacts binding interactions with kinase hinge regions that require simultaneous donor/acceptor interactions. The target compound exhibits 2 H-bond donors (imine NH, pyrrole NH) and 6 H-bond acceptors, compared to 2 donors/5 acceptors for the 4-chloro tert-butyl ester analog (CAS 1351094-00-2) and 3 donors/5 acceptors for the 4-amino variant, as computed from their molecular formulas .

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Supplier Purity: 4-Imino vs. 4-Chloro Analog

The target compound is supplied at ≥95% purity by vendors such as CheMenu (catalog CM472201) . In comparison, the 4-chloro analog (CAS 1351094-00-2) is commercially available at ≥98% purity from MolCore . Although the 4-chloro analog exhibits nominally higher purity, the target compound's ≥95% specification is sufficient for most medicinal chemistry library synthesis workflows where the scaffold is further elaborated, and the residual 5% consists predominantly of closely related pyrrolo[2,3-d]pyrimidine derivatives that are chromatographically removable.

Chemical Procurement Quality Control Building Block Purity

Orthogonal Deprotection: tert-Butyl vs. Methyl/Ethyl Esters

The tert-butyl ester at the 6-position provides acid-labile protection that is orthogonal to the base-labile Fmoc and Alloc groups commonly used in solid-phase peptide and DNA-encoded library synthesis [1]. Unlike methyl or ethyl esters, which require saponification with hydroxide bases or strong acids (e.g., 6 N HCl, reflux) that can degrade the pyrrolo[2,3-d]pyrimidine core, the tert-butyl ester is cleaved under mild conditions (TFA/DCM, 25 °C, 1–2 h) that preserve the integrity of the heterocyclic scaffold [2]. This orthogonality is critical for solid-phase strategies where sequential deprotection of multiple functional groups is required.

Solid-Phase Synthesis Protecting Group Chemistry DNA-Encoded Libraries

Molecular Weight & Lipophilicity vs. Analogs

The target compound (MW 234.26 g/mol) has a molecular weight that falls optimally within the range for fragment-based drug discovery and scaffold morphing. In comparison, the 4-chloro ethyl ester analog (CAS 187725-00-4) has a lower MW of 225.63 g/mol, while the 4-amino ethyl ester variant has a MW of approximately 220.23 g/mol . The tert-butyl group increases lipophilicity (calculated logP ~1.3–1.4) compared to the ethyl ester analogs (calculated logP ~0.8–1.0), which can be advantageous for improving membrane permeability of downstream conjugates. However, direct experimental logP data for the target compound are not available in the public domain.

Drug-Likeness Physicochemical Properties Lead Optimization

Applications of tert-Butyl 4-Imino-pyrrolo[2,3-d]pyrimidine-6-carboxylate


Solid-Phase Synthesis of Pyrrolopyrimidine Libraries

The tert-butyl ester of this compound serves as an acid-labile anchor in solid-phase synthetic strategies, allowing sequential on-resin elaboration at the 2-, 4-, and 7-positions while the 6-carboxylate remains protected. Final TFA-mediated cleavage simultaneously deprotects the acid and releases the fully substituted product from the resin, a workflow that is incompatible with methyl or ethyl ester analogs because those require harsh basic conditions that cleave the resin linker prematurely [1].

SAR Exploration of Kinase Hinge-Binding Motifs

The 4-imino group's dual hydrogen-bond donor/acceptor character makes this scaffold particularly valuable for exploring hinge-region interactions in kinases such as JAK and BTK. Researchers can use this compound as the starting point for diversification at the 2- and 7-positions while maintaining the optimal 4-imino pharmacophore, which cannot be achieved with 4-chloro or 4-amino starting materials without additional synthetic steps that may reduce overall yield [1].

Late-Stage Functionalization for PROTAC/ADC Conjugates

The tert-butyl-protected 6-carboxylate can be carried through multiple synthetic steps and then deprotected under mild acidic conditions to reveal the free carboxylic acid. This acid handle can then be conjugated to E3 ligase ligands (for PROTAC synthesis) or to antibody linkers (for ADC payloads). The orthogonal protection strategy ensures that the sensitive pyrrolo[2,3-d]pyrimidine core remains intact throughout the synthesis, a critical advantage over analogs with base-labile ester groups [1].

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